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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant therapeutic potential in

preclinical studies for acute myeloid leukemia (AML) and various solid tumors.[1][2] Developed

as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B

(AURKA/B), its broader kinase interaction profile is a critical aspect of its overall efficacy and

potential off-target effects. This guide provides a comparative analysis of BPR1K871's cross-

reactivity with other tyrosine kinases, supported by available experimental data.

Primary Target Kinase Affinity
BPR1K871 exhibits low nanomolar inhibitory activity against its primary targets, FLT3, AURKA,

and AURKB. The half-maximal inhibitory concentrations (IC50) are summarized in the table

below.

Kinase IC50 (nM)

FLT3 19[1][2]

AURKA 22[1][2]

AURKB 13[1][2]
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Cross-Reactivity Profiling against a Panel of
Tyrosine Kinases
The selectivity of BPR1K871 was assessed using the KINOMEscan™ technology, a

competitive binding assay that quantitatively measures the interaction of a compound with a

large panel of kinases. In a comprehensive screen against 456 kinases (including 395 non-

mutant kinases), BPR1K871 was found to be a multi-kinase inhibitor.[1][3] At a concentration of

1000 nM, the inhibitor demonstrated significant inhibition (defined as ≥65% inhibition) of 77 out

of 395 non-mutant kinases.[1][2]

The following table summarizes the inhibitory activity of BPR1K871 against a selection of

tyrosine kinases, presented as the percentage of the kinase remaining bound to the

immobilized ligand in the presence of the inhibitor (% of control). A lower percentage indicates

stronger binding and inhibition.
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Kinase % of Control @ 1000 nM

FLT3 0.2[1][3]

AURKA 0[1][3]

AURKB 0.2[1][3]

AURKC 3.3[3]

ABL1T315I < 4.4[4]

ABL1Q252H < 4.4[4]

ABL1H396P < 4.4[4]

KITL576P < 4.0[4]

KITV559D < 4.0[4]

KITV559D,T670I < 4.0[4]

KITA829P < 4.0[4]

KITV559D,V654A < 4.0[4]

RETV804M < 0.5[4]

RETM918T < 0.5[4]

RETV804L < 0.5[4]

FLT3ITD < 5.2[3]

FLT3D835H < 5.2[3]

FLT3D835Y < 5.2[3]

FLT3K663Q < 5.2[3]

FLT3N841I < 5.2[3]

FLT3R834Q < 5.2[3]
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Kinase Inhibition Assays (IC50 Determination)
The IC50 values for FLT3, AURKA, and AURKB were determined using in vitro kinase assays.

While the specific proprietary details of the assays used for BPR1K871 are not fully public,

such assays generally involve the following steps:

Enzyme and Substrate Preparation: Recombinant human kinases (FLT3, AURKA, AURKB)

and their respective specific peptide or protein substrates are prepared in an appropriate

assay buffer.

Compound Dilution: BPR1K871 is serially diluted to a range of concentrations.

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various

concentrations of BPR1K871.

Detection: The amount of phosphorylated substrate is quantified. This is often achieved

using methods such as radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence-

based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration,

and the IC50 value is calculated using a non-linear regression analysis.

KINOMEscan™ Cross-Reactivity Profiling
The KINOMEscan™ assay is a competition-based binding assay that measures the ability of a

test compound to displace a proprietary, immobilized, active-site directed ligand.
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KINOMEscan Assay Principle
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Caption: Workflow of the KINOMEscan™ competition binding assay.

The general protocol is as follows:

Assay Components: The assay consists of three main components: a kinase tagged with a

unique DNA identifier, the test compound (BPR1K871), and an immobilized ligand that binds

to the active site of the kinase.[5]

Competition: The test compound is incubated with the DNA-tagged kinase and the

immobilized ligand. The compound competes with the immobilized ligand for binding to the

active site of the kinase.

Quantification: The amount of kinase that remains bound to the immobilized ligand is

quantified by detecting the associated DNA tag using quantitative PCR (qPCR).[5] A lower

amount of bound kinase indicates a higher affinity of the test compound for the kinase.

Data Interpretation: The results are reported as "% of Control", where the control is a sample

with no test compound. A value of 0% indicates complete displacement of the kinase by the

test compound, while 100% indicates no interaction.
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Signaling Pathways Targeted by BPR1K871
BPR1K871's therapeutic effects are primarily attributed to its potent inhibition of the FLT3 and

Aurora kinase signaling pathways, which are often dysregulated in cancer.

FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations,

such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its

downstream signaling pathways, promoting leukemogenesis.
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FLT3 Signaling Pathway
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Caption: Simplified FLT3 signaling pathway and the inhibitory action of BPR1K871.
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Aurora B Kinase Signaling Pathway
Aurora B kinase is a key regulator of mitosis, playing essential roles in chromosome

condensation, kinetochore-microtubule attachments, and cytokinesis. Its overexpression is

common in many cancers and is associated with genomic instability.

Aurora B Kinase Signaling in Mitosis
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Caption: Key mitotic functions of Aurora B kinase inhibited by BPR1K871.

Conclusion
BPR1K871 is a potent dual inhibitor of FLT3 and Aurora kinases with a broader spectrum of

activity against other tyrosine kinases.[1][2] Its multi-targeted nature may contribute to its robust

anti-cancer efficacy observed in preclinical models. However, the cross-reactivity with other

kinases also highlights the potential for off-target effects that should be considered during
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further clinical development. The data presented in this guide provides a valuable resource for

researchers and drug development professionals to understand the selectivity profile of

BPR1K871 and to inform future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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